molecular formula C12H22ClNO2 B1452319 1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride CAS No. 1255718-32-1

1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B1452319
CAS No.: 1255718-32-1
M. Wt: 247.76 g/mol
InChI Key: LYYMCNHLEMRAHV-UHFFFAOYSA-N
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Description

1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride typically involves the reaction of cyclohexanecarboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride can be compared with other similar compounds, such as:

  • Phenyl (1-piperidinyl)acetic acid hydrochloride
  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
  • 2-Piperidin-1-yl-cyclohexanecarboxylic acid hydrochloride
  • 1-Methyl-1-cyclohexanecarboxylic acid chloride
  • 1-Phenyl-cyclohexanecarboxylic acid

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the piperidine and cyclohexane rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-piperidin-1-ylcyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYMCNHLEMRAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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